(S)-alpha-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol (S)-alpha-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol
Brand Name: Vulcanchem
CAS No.: 189059-58-3
VCID: VC21126152
InChI: InChI=1S/C15H16ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8,14,18H,17H2,1-2H3/t14-/m1/s1
SMILES: COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O
Molecular Formula: C15H16ClNO3
Molecular Weight: 293.74 g/mol

(S)-alpha-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol

CAS No.: 189059-58-3

Cat. No.: VC21126152

Molecular Formula: C15H16ClNO3

Molecular Weight: 293.74 g/mol

* For research use only. Not for human or veterinary use.

(S)-alpha-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol - 189059-58-3

Specification

CAS No. 189059-58-3
Molecular Formula C15H16ClNO3
Molecular Weight 293.74 g/mol
IUPAC Name (S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol
Standard InChI InChI=1S/C15H16ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8,14,18H,17H2,1-2H3/t14-/m1/s1
Standard InChI Key PFYJBTBGYMYLPD-CQSZACIVSA-N
Isomeric SMILES COC1=CC=CC(=C1OC)[C@H](C2=C(C=CC(=C2)Cl)N)O
SMILES COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O
Canonical SMILES COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O

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